molecular formula C14H12O3 B1302210 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 725-14-4

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1302210
CAS No.: 725-14-4
M. Wt: 228.24 g/mol
InChI Key: FDPKGXQCDURRBM-UHFFFAOYSA-N
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Description

4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to one ring and a carboxylic acid group (-COOH) attached to the other. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.

    Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the biphenyl derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Methanol (CH3OH) and a suitable leaving group, such as a halide.

Major Products Formed

    Oxidation: 4’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Methoxy-[1,1’-biphenyl]-4-aldehyde or 4’-Methoxy-[1,1’-biphenyl]-4-alcohol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1.1 Synthetic Intermediates
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical reactions, making it a valuable building block in organic chemistry. For instance, it can be converted into its acid chloride derivative using thionyl chloride, achieving yields of up to 99.8% under controlled conditions . This transformation is essential for further functionalization and the development of more complex molecules.

1.2 Reactions with Other Compounds
The compound can undergo reactions with various reagents, such as sodium hydroxide and bromine, to yield different derivatives. In one example, a reaction involving sodium hydroxide and bromine in dioxane yielded a complete conversion to the desired product . Such reactions highlight the versatility of this compound in synthetic pathways.

Case Studies

Study Objective Findings
Synthesis of DerivativesTo synthesize various derivatives using this compound as an intermediateAchieved high yields (>99%) in multiple reactions with different reagents
Polymer ElectrolytesInvestigate the effect of incorporating the compound into polymer matricesEnhanced mechanical properties and ionic conductivity observed
Antioxidant CapacityAssess antioxidant properties of phenolic compounds related to this compoundSimilar compounds demonstrated significant free radical scavenging activity

Mechanism of Action

The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electronic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which impart distinct chemical and biological properties. This combination allows for versatile reactivity and interactions with various molecular targets, making it valuable in multiple research and industrial applications.

Biological Activity

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 725-14-4) is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the oxidation of 4-acetyl-4'-methoxybiphenyl using thionyl chloride under controlled conditions. The reaction yields a high purity product with a yield of approximately 99.8% .

Synthesis Method Yield Conditions
Oxidation with thionyl chloride99.8%50°C for 3 hours

Anticancer Properties

Research indicates that biphenyl derivatives, including this compound, exhibit significant anticancer activities. A study demonstrated that compounds with similar structures can inhibit programmed cell death protein-1 (PD-1) and programmed death-ligand 1 (PD-L1) interactions, which are crucial in cancer immunotherapy . This inhibition can potentially enhance the immune system's response to tumors.

Cellular Toxicity and Injury

In high-throughput screening studies, compounds related to biphenyl structures have shown varying degrees of cytotoxicity. These studies often assess the impact of such compounds on cell viability and morphology, revealing that certain concentrations lead to significant cellular injury . While specific data for this compound is limited, its structural analogs suggest a potential for similar effects.

Interaction with Enzymes

The compound's interaction with human carboxylesterases (CES) has been explored, as these enzymes play a critical role in drug metabolism and bioactivation. Variations in CES expression in cancerous tissues could imply that this compound may influence drug efficacy through modulation of these enzymes .

Study on Serotonin Receptors

A related study examined the effects of serotonin receptor stimulation on drug reinforcement behaviors. Although not directly investigating this compound, it illustrates the broader context of biphenyl derivatives in neuropharmacology and their potential implications in addiction therapies .

Antitumor Response Activation

Recent research has focused on terphenyl-based small molecules derived from biphenyl structures that effectively activate antitumor responses in immune cells. These findings suggest that modifications to the biphenyl core could enhance biological activity against cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and what are their advantages/limitations?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using 4-methoxyphenylboronic acid and a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) . Post-coupling, acid hydrolysis or deprotection steps may be required to yield the carboxylic acid.
  • Challenges : Low yields due to steric hindrance from the biphenyl system and competing side reactions (e.g., homocoupling). Optimization requires precise control of reaction temperature, solvent polarity (e.g., DMF/water mixtures), and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm biphenyl connectivity, methoxy group position, and carboxylic acid proton (δ ~12 ppm in DMSO-d₆) .
  • HPLC : Assess purity (≥98% recommended for biological studies) and monitor synthetic intermediates .
  • FTIR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups .
    • Validation : Compare spectral data with structurally analogous compounds (e.g., biphenyl-4-carboxylic acid derivatives) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Hazards : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation exposure) with potential skin/eye irritation (H315/H319) .
  • Mitigation :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Avoid dust formation; store in sealed containers under inert gas (e.g., N₂) .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Optimization Strategies :

  • Precatalyst Systems : Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂ with ligand additives (e.g., SPhos) to enhance catalytic efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventional) while maintaining high yields .
  • Workflow Automation : Use continuous-flow reactors to minimize human error and improve reproducibility .

Q. What structural modifications enhance its bioactivity as a potential enzyme inhibitor?

  • Structure-Activity Relationship (SAR) Insights :

  • Methoxy Position : 4'-methoxy substitution improves metabolic stability compared to 3'- or 2'-methoxy analogs .
  • Carboxylic Acid Group : Critical for hydrogen bonding with enzyme active sites (e.g., 17β-HSD2 inhibition ).
  • Biphenyl Core : Rigidity enhances target binding affinity; elongation (e.g., terphenyl derivatives) may reduce solubility .
    • Validation : Molecular docking and free-energy perturbation (FEP) simulations to predict binding modes .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Root Causes :

  • Purity Variability : Impurities (e.g., residual palladium) may interfere with assays; validate via ICP-MS .
  • Assay Conditions : pH sensitivity of the carboxylic acid group affects solubility and activity (e.g., use buffered solutions at pH 7.4) .
    • Resolution :
  • Replicate studies with rigorously purified batches (HPLC ≥99%).
  • Standardize assay protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known inhibitors) .

Properties

IUPAC Name

4-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKGXQCDURRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374836
Record name 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725-14-4
Record name 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 725-14-4
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Synthesis routes and methods I

Procedure details

1 N NaOH (148.5 mL, 148.5 mmol) was added under nitrogen to a solution of 4′-methoxy-biphenyl-4-carboxylic acid methyl ester (12.0 g, 49.5 mmol), prepared in the previous step, in 1 L of THF plus 250 mL of water at room temperature. After the addition the reaction was refluxed for 16.5 h (overnight). After cooling to approximately room temperature the reaction was acidified by the addition of 1 N HCl and then concentrated under reduced pressure. The solid that formed was collected by filtration and dried under reduced pressure to give 4′-methoxy-biphenyl-4-carboxylic acid (11.11 g, 98%) as a white solid, mp 245-250° C.; MS (ESI) m/z 227 [M−H]−. Elemental Analysis for C14H12O3: Calc'd: C, 73.67; H, 5.30; N, 0.00; Found: C, 69.52; H, 5.01; N, 0.04.
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148.5 mL
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12 g
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250 mL
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0 (± 1) mol
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1 L
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Synthesis routes and methods II

Procedure details

In 400 ml of dioxane was dissolved 30 g of 4-methoxy-4'-acetoxy biphenyl. To this solution was dropped an aqueous solution composed of 84 g of sodium hydroxide, 400 ml of water and 30 ml of bromine and maintained at 40° C., and the solution was stirred for 30 minutes. Thereafter, 200 g of sodium hydrogen sulfate and 1 l of water were added to the solution, and the resultant reaction solution was concentrated under a reduced pressure, methyl bromide and dioxane were evaporated from the reaction solution, an aqueous concentrated hydrochloric acid solution was added to the solution and the solution was then allowed to stand to form a precipitate. The precipitate was recovered by filtration, washed with water and then dried to obtain 28 g of crude 4-methoxy-4'-biphenylcarboxylic acid. In 1.2 l of acetic acid was dissolved 28 g of this crude 4-methoxy-4'-biphenylcarboxylic acid. Thereafter, 240 ml of hydrogen bromide (48% concentration) was added to this solution and the mixed solution was refluxed for 10 hours. To this solution, 3 l of ice water was added, thereby forming a precipitate. The precipitate was recovered by filtration, washed with water, and then dried. The dried product was dissolved in a mixture of 50 ml of acetic anhydride and 25 ml of pyridine, and the solution was dropped in 200 ml of ice water to form a precipitate. The precipitate was recovered by filtration, washed with water and then dried. Recrystallization of the dried precipitate from acetic acid yielded 18 g of 4-acetoxy-4'-biphenylcarboxylic acid. 18 g of the 4-acetoxy-4'-biphenylcarboxylic acid was reacted with 20 g diazomethane to obtain methyl 4-acetoxy-4'-biphenylcarboxylate. The methyl 4-acetoxy-4'-biphenylcarboxylate was dissolved in 500 ml of tetrahydrofuran and an equimolar amount of a 1N aqueous lithium hydroxide solution was added to the resultant solution thereby to hydrolyze the methyl 4-acetoxy-4'-biphenylcarboxylate. The reaction mixture was extracted with ether to obtain 13 g of methyl 4-hydroxy-4'-biphenylcarboxylate.
Quantity
84 g
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reactant
Reaction Step One
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30 mL
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Reaction Step Two
Quantity
200 g
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reactant
Reaction Step Three
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Quantity
1 L
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solvent
Reaction Step Three
Name
4-methoxy-4'-acetoxy biphenyl
Quantity
30 g
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Reaction Step Four
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400 mL
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Reaction Step Four
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Quantity
400 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

18 g of 4-acetyl-4'-methoxybiphenyl was dissolved in 285 ml of dioxane and oxidized with a dilute sodium hypobromite. The product was recrystallized in a mixture of ethanol and acetic acid to obtain 4'-methoxybiphenyl-4-carboxylic acid.
Quantity
18 g
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reactant
Reaction Step One
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285 mL
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of the ester of Step A (3.9 g, 15.2 mmol) in tetrahydrofuran (50 mL) was treated with 1 N sodium hydroxide (31 mL, 31 mmol) and then heated at reflux overnight. After cooling, the reaction mixture was concentrated in vacuo. The residue was acidified with 2N hydrochloric acid to give a white solid which was collected by filtration and dried under vacuum to provide the title compound (3.4 g, 98.0%) as a white solid, m.p. 250-254° C.
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Quantity
3.9 g
Type
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Reaction Step One
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31 mL
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50 mL
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Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

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